N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide is an organic compound that features a methoxy group, a pyridinylmethylsulfamoyl group, and an acetamide group
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide typically involves nucleophilic substitution and amidation reactions. The starting materials include 2-methoxy-5-nitrophenyl acetamide and pyridin-4-ylmethylamine. The reaction proceeds through the following steps:
Nucleophilic Substitution: The nitro group on 2-methoxy-5-nitrophenyl acetamide is replaced by the pyridin-4-ylmethylamine under basic conditions.
Amidation: The resulting intermediate undergoes amidation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4’-Methoxy-5-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1’-biphenyl]-2-yl)acetamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(4-((pyridin-2-ylmethyl)-sulfamoyl)-phenyl)-acetamide
Uniqueness
N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11(19)18-14-9-13(3-4-15(14)22-2)23(20,21)17-10-12-5-7-16-8-6-12/h3-9,17H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOARPUWWIRJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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